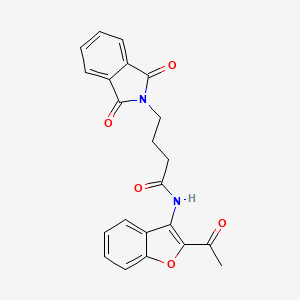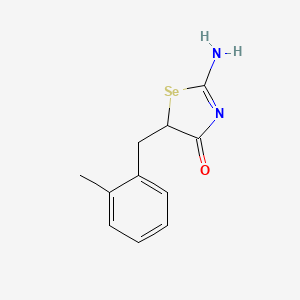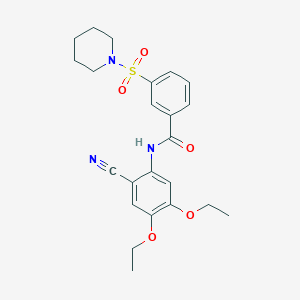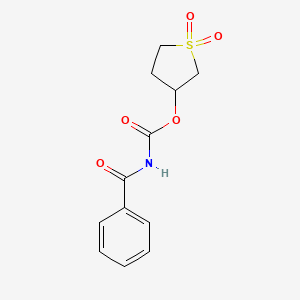
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” is a complex organic compound that features both benzofuran and isoindole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Acetylation: The benzofuran intermediate can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized from phthalic anhydride and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzofuran and isoindole intermediates through a suitable linker, such as a butanamide chain, using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl and isoindole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its complex structure, it may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” would depend on its specific biological target. Generally, compounds with benzofuran and isoindole structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: can be compared with other benzofuran or isoindole derivatives.
Benzofuran Derivatives: Compounds like 2-acetylbenzofuran or 3-acetylbenzofuran.
Isoindole Derivatives: Compounds such as phthalimide or isoindoline derivatives.
Uniqueness
The uniqueness of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” lies in its combined benzofuran and isoindole structures, which may confer unique biological activities and synthetic utility.
Propriétés
Formule moléculaire |
C22H18N2O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C22H18N2O5/c1-13(25)20-19(16-9-4-5-10-17(16)29-20)23-18(26)11-6-12-24-21(27)14-7-2-3-8-15(14)22(24)28/h2-5,7-10H,6,11-12H2,1H3,(H,23,26) |
Clé InChI |
SCZHFEWXLDCFPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501321.png)

![7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11501340.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11501348.png)

![4-(4-ethoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11501362.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![2-Phenyl-4-piperidinonaphtho[2,3-g]quinoline-6,11-dione](/img/structure/B11501377.png)

![4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501392.png)

![Ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501402.png)
![5-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B11501410.png)
![2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid](/img/structure/B11501412.png)
